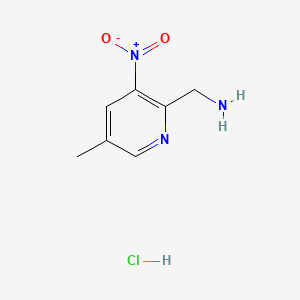
2-Ethynylpiperazine dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Ethynylpiperazine dihydrochloride is a chemical compound with the molecular formula C6H12Cl2N2. It is a derivative of piperazine, a six-membered ring containing two nitrogen atoms. Piperazine derivatives are widely used in medicinal chemistry due to their diverse pharmacological properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-ethynylpiperazine dihydrochloride typically involves the cyclization of ethylenediamine derivatives. One common method includes the reaction of ethylenediamine with acetylene in the presence of a suitable catalyst. The reaction conditions often require elevated temperatures and pressures to facilitate the cyclization process .
Industrial Production Methods: Industrial production of piperazine derivatives, including this compound, often involves catalytic processes. These processes can include both intermolecular and intramolecular cyclization reactions. The use of ethylenediamine and acetylene as starting materials is common, with catalysts such as palladium or ruthenium being employed to enhance the reaction efficiency .
Chemical Reactions Analysis
Types of Reactions: 2-Ethynylpiperazine dihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The ethynyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Substitution reactions may involve reagents like halogens or organometallic compounds.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution can introduce various functional groups into the piperazine ring .
Scientific Research Applications
2-Ethynylpiperazine dihydrochloride has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Piperazine derivatives are explored for their therapeutic potential in treating various diseases.
Industry: The compound is used in the production of pharmaceuticals and other chemical products
Mechanism of Action
The mechanism of action of 2-ethynylpiperazine dihydrochloride involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. For example, piperazine derivatives are known to interact with GABA receptors, leading to various pharmacological effects .
Comparison with Similar Compounds
- 2-Ethylpiperazine dihydrochloride
- 1-Benzylpiperazine
- 1,4-Dibenzylpiperazine
Comparison: 2-Ethynylpiperazine dihydrochloride is unique due to the presence of the ethynyl group, which can impart distinct chemical and biological properties. Compared to other piperazine derivatives, it may exhibit different reactivity and pharmacological profiles, making it valuable for specific research and industrial applications .
Properties
IUPAC Name |
2-ethynylpiperazine;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N2.2ClH/c1-2-6-5-7-3-4-8-6;;/h1,6-8H,3-5H2;2*1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSENMHOSKDJLMK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1CNCCN1.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12Cl2N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.08 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![[(1S)-2,2-difluorocyclopropyl]methanamine;dihydrochloride](/img/structure/B8241745.png)


![(2R,4R)-1-[(tert-Butoxy)carbonyl]-4-fluoropiperidine-2-carboxylic acid](/img/structure/B8241764.png)




![Tert-butyl 3,3-difluoro-octahydropyrrolo[2,3-c]pyrrole-1-carboxylate](/img/structure/B8241816.png)
